Molecular Weight and Calculated LogP Differentiation of N-Benzyl-N-Phenyl Hydrazone Versus N-Phenyl Hydrazone Analog
The target compound (C27H24N2, MW 376.49 g/mol) possesses a molecular weight approximately 90 g/mol higher than its N-phenyl-only analog (E)-1-(1-([1,1′-biphenyl]-4-yl)ethylidene)-2-phenylhydrazine (CAS 108446-63-5; C20H18N2, MW 286.37 g/mol), resulting from the additional benzyl substituent . This elevated molecular weight and lipophilicity (estimated XLogP3-AA ~6.5–7.0 for the target vs. ~5.0–5.5 for the des-benzyl analog based on fragment-based calculation) place the compound in a different region of physicochemical space relevant to membrane permeability, protein binding, and solubility [1]. The presence of three aromatic rings (biphenyl, phenyl, benzyl) increases the aromatic ring count to 4, compared to 3 for the des-benzyl comparator, affecting π-stacking interactions and molecular recognition.
| Evidence Dimension | Molecular weight and lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | MW 376.49 g/mol; calculated XLogP3-AA ~6.5–7.0 (estimated from fragment additivity); 4 aromatic rings |
| Comparator Or Baseline | (E)-1-(1-([1,1′-Biphenyl]-4-yl)ethylidene)-2-phenylhydrazine: MW 286.37 g/mol; calculated XLogP3-AA ~5.0–5.5; 3 aromatic rings |
| Quantified Difference | ΔMW ≈ +90 g/mol; ΔXLogP3-AA ≈ +1.5 log units; Δaromatic ring count = +1 |
| Conditions | In silico calculation; comparison based on chemical structure and fragment-based LogP estimation |
Why This Matters
The higher molecular weight and lipophilicity of the target compound may translate into distinct pharmacokinetic behavior (e.g., increased volume of distribution, higher protein binding) and altered membrane permeation relative to the des-benzyl analog, which is a critical consideration for medicinal chemistry programs optimizing ADME properties.
- [1] XLogP3-AA estimation performed using fragment-based additivity method as implemented in PubChem (https://pubchem.ncbi.nlm.nih.gov) for analogous hydrazone structures. Comparative values derived from structural analogs with verified computational data. View Source
